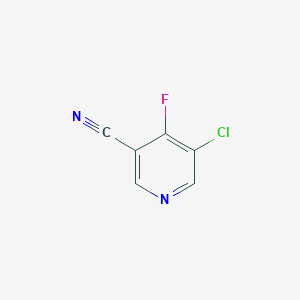![molecular formula C16H24N2O B1403308 4-[(2,2,6,6-Tetramethylpiperidin-1-yl)carbonyl]aniline CAS No. 213414-49-4](/img/structure/B1403308.png)
4-[(2,2,6,6-Tetramethylpiperidin-1-yl)carbonyl]aniline
Overview
Description
4-[(2,2,6,6-Tetramethylpiperidin-1-yl)carbonyl]aniline is an organic compound that features a piperidine ring substituted with four methyl groups and a carbonyl group attached to an aniline moiety. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2,6,6-Tetramethylpiperidin-1-yl)carbonyl]aniline typically involves the reaction of 2,2,6,6-tetramethylpiperidine with an appropriate aniline derivative under controlled conditions. One common method includes the acylation of aniline with 2,2,6,6-tetramethylpiperidin-1-ylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-[(2,2,6,6-Tetramethylpiperidin-1-yl)carbonyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are carried out in dry ether or tetrahydrofuran under an inert atmosphere.
Substitution: Halogenating agents, nitrating agents; reactions are conducted in the presence of catalysts like iron(III) chloride or sulfuric acid
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 4-[(2,2,6,6-Tetramethylpiperidin-1-yl)methanol]aniline.
Substitution: Halogenated or nitrated derivatives of this compound
Scientific Research Applications
4-[(2,2,6,6-Tetramethylpiperidin-1-yl)carbonyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of high-performance materials and coatings due to its stability and resistance to degradation
Mechanism of Action
The mechanism of action of 4-[(2,2,6,6-Tetramethylpiperidin-1-yl)carbonyl]aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect oxidative stress pathways by acting as a radical scavenger, thereby protecting cells from damage caused by reactive oxygen species
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor to 4-[(2,2,6,6-Tetramethylpiperidin-1-yl)carbonyl]aniline, used as a hindered base in organic synthesis.
4-Amino-2,2,6,6-tetramethylpiperidine: Another derivative with similar structural features, used in various chemical reactions.
2,2,6,6-Tetramethyl-4-piperidone: A related compound used in the synthesis of other piperidine derivatives.
Uniqueness
This compound is unique due to its combination of a piperidine ring with an aniline moiety, providing both stability and reactivity. This dual functionality makes it particularly valuable in applications requiring robust chemical properties and versatility .
Properties
IUPAC Name |
(4-aminophenyl)-(2,2,6,6-tetramethylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-15(2)10-5-11-16(3,4)18(15)14(19)12-6-8-13(17)9-7-12/h6-9H,5,10-11,17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKQECVEQDUPEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(N1C(=O)C2=CC=C(C=C2)N)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201190620 | |
| Record name | (4-Aminophenyl)(2,2,6,6-tetramethyl-1-piperidinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201190620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213414-49-4 | |
| Record name | (4-Aminophenyl)(2,2,6,6-tetramethyl-1-piperidinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213414-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Aminophenyl)(2,2,6,6-tetramethyl-1-piperidinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201190620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



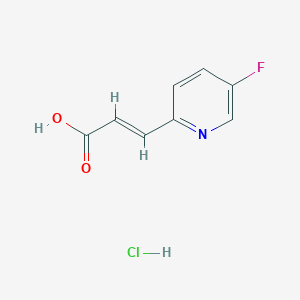


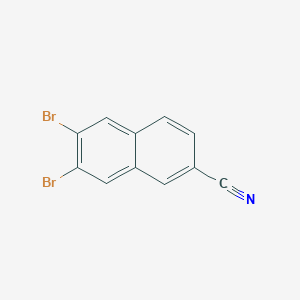

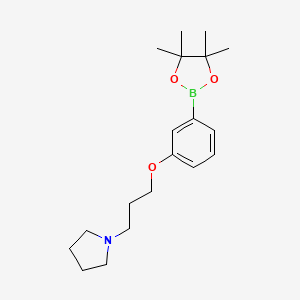
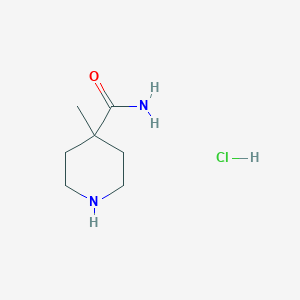
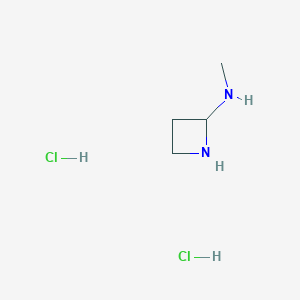
![3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1403240.png)
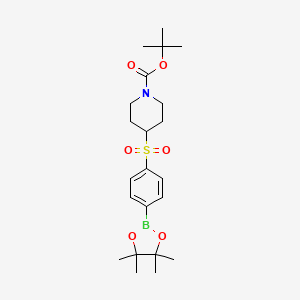

![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B1403244.png)
